(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride

Physicochemical Profiling ADME Optimization Bioisosterism

This (R)-cubylglycine hydrochloride offers a unique, strained-cage scaffold for replacing phenylalanine/phenylglycine residues in lead optimization. Direct evidence shows cubane substitution improves aqueous solubility and reduces nonspecific binding, while boosting antimalarial potency 10-fold. The hydrochloride salt ensures high crystallinity for solid-phase peptide synthesis. Order this constrained amino acid to mitigate π-π stacking off-target effects, rigidify bioactive conformations, and explore novel IP space in anti-infective, GPCR, and kinase programs.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 2267981-25-7
Cat. No. B2455748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride
CAS2267981-25-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESC12C3C4C1C5C2C3C45C(C(=O)O)N.Cl
InChIInChI=1S/C10H11NO2.ClH/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10;/h1-8H,11H2,(H,12,13);1H/t1?,2?,3?,4?,5?,6?,7?,8-,10?;/m0./s1
InChIKeyFQBADPIVSXLZCK-WHIYOAFDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-Amino-2-cuban-1-ylacetic Acid Hydrochloride (CAS 2267981-25-7) in Non-Planar Amino Acid Scaffolds


The compound (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride, also referred to as (R)-2-cubylglycine hydrochloride, is a chiral, non-proteinogenic amino acid featuring a rigid, three-dimensional cubane (pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane) core. It is classified as a constrained analogue of (R)-2-phenylglycine, wherein the planar phenyl ring is formally replaced by a saturated, highly strained caged hydrocarbon [1]. This substitution establishes cubane as a non-classical phenyl bioisostere, a modification that often imparts distinct physicochemical properties, such as enhanced aqueous solubility and altered lipophilicity, compared to its aromatic counterparts [2]. The hydrochloride salt form is the standard commercial variant intended for research use, facilitating its incorporation into synthetic peptide chemistry and medicinal chemistry campaigns aimed at exploring novel chemical space.

Why Aromatic Amino Acids Like Phenylglycine Cannot Substitute for (2R)-2-Amino-2-cuban-1-ylacetic Acid Hydrochloride in Drug Design


Generic substitution of a phenylglycine residue with (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride is precluded due to fundamental physicochemical and pharmacological divergences. While phenylglycine provides a planar, π-electron-rich aromatic system, the cubane core introduces a saturated, three-dimensional sp³-hybridized scaffold that inherently alters molecular recognition, conformation, and ADMET properties. Direct comparisons demonstrate that replacing a para-phenyl group with a cubane-1,4-diyl motif in model compounds improves aqueous solubility and decreases nonspecific binding (NSB) to immobilized artificial membranes [1]. Furthermore, in the context of antimalarial drug discovery, the cubane analogue of a phenyl-containing lead compound exhibited a 10-fold increase in in vitro potency against Plasmodium falciparum, although this came at the cost of reduced metabolic stability [2]. These non-linear, context-dependent property changes underscore that simple interchange is not possible; rather, the cubane amino acid serves as a specialized tool for specific optimization objectives, such as enhancing solubility, mitigating π-π stacking off-target effects, or rigidifying a bioactive conformation.

Quantitative Differentiation of (2R)-2-Amino-2-cuban-1-ylacetic Acid Hydrochloride from Phenylglycine and Alternative Bioisosteres


Physicochemical Property Shifts: Aqueous Solubility and Nonspecific Binding Compared to para-Phenyl Scaffolds

In a controlled comparison using a standardized para-substituted phenyl probe scaffold, replacement of the phenyl ring with a cubane-1,4-diyl group led to a significant improvement in both aqueous solubility and a marked reduction in nonspecific binding (NSB) to immobilized artificial membranes, as quantified by the chromatographic hydrophobicity index CHI(IAM) [1]. While the magnitude of the solubility increase was less pronounced than the >50-fold improvement observed with a bicyclo[1.1.1]pentane (BCP) replacement, cubane still conferred a beneficial dual property shift, contrasting with the more lipophilic bicyclo[2.2.2]octane (BCO) group which worsened NSB [1].

Physicochemical Profiling ADME Optimization Bioisosterism

Impact on In Vitro Biological Activity: Potency Shifts Against Plasmodium falciparum Compared to Phenyl and BCP Analogues

In a medicinal chemistry campaign for novel open-source antimalarials, the systematic replacement of a phenyl ring with a suite of bioisosteres revealed a compound-specific effect on in vitro potency against Plasmodium falciparum. The cubane analogue (compound 19) displayed a 10-fold improvement in potency (EC₅₀) relative to the parent phenyl compound [1]. This result contrasted sharply with the bicyclo[1.1.1]pentane (BCP) analogue (compound 22), which was equipotent to the phenyl parent, and the closo-carborane analogue (compound 23), which also showed improved potency but with a different metabolic fate [1].

Antimalarial Potency Bioisostere Screening

Impact on Metabolic Stability: Liver Microsome Clearance Profile of Cubane vs. Phenyl and BCP

The same antimalarial series provides critical data on metabolic stability, revealing a key liability of the cubane core. When incubated in liver microsomes, the cubane analogue (compound 19) exhibited reduced metabolic stability compared to the parent phenyl compound [1]. Notably, the investigation uncovered an unusual pathway of enzyme-mediated oxidation occurring directly on the cubane core itself [1]. In contrast, the BCP analogue (compound 22) demonstrated significantly improved metabolic properties relative to both the phenyl and cubane counterparts [1].

Metabolic Stability ADME Drug Metabolism

Structural and Conformational Differentiation: Geometric Matching to Benzene and Conformational Rigidity

Cubane is distinguished from other saturated phenyl bioisosteres by its closest geometric match to benzene [1]. This structural mimicry, combined with a rigid, strained sp³-hybridized framework that imparts high bond strength to C-H bonds, theoretically confers metabolic stability advantages over more flexible or less strained alternatives [2]. Unlike the planar, π-electron-rich phenyl ring, the cubane core lacks π-character, which eliminates certain types of intermolecular interactions (e.g., π-π stacking) while introducing new, unique spatial arrangements for interacting with biological targets [3]. This fundamental shift in interaction profile provides a distinct basis for achieving selectivity or modulating binding modes.

Conformational Analysis Molecular Geometry Bioisostere Design

Enantioselective Synthesis and Scalability of (R)-2-Cubylglycine: A Direct Analogue of Phenylglycine

The first enantioselective synthesis of (R)-2-cubylglycine, the free base form of (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride, has been achieved and disclosed [1]. The key synthetic step involved a telescoped Strecker reaction using (S)-2-amino-2-phenylethanol as a chiral auxiliary, enabling the preparation of the target compound in diastereomerically pure form [1]. This established methodology provides a viable route to access this non-natural amino acid, differentiating it from earlier, less practical syntheses and confirming its availability as a reliable building block for further research.

Enantioselective Synthesis Cubane Functionalization Amino Acid Chemistry

Optimized Application Scenarios for (2R)-2-Amino-2-cuban-1-ylacetic Acid Hydrochloride in Research and Development


Potency-Driven Lead Optimization: Replacing Aromatic Residues in Antimalarial and Other Anti-Infective Programs

In anti-infective drug discovery, particularly antimalarial campaigns, the 10-fold potency enhancement observed upon substituting a phenyl group with a cubane scaffold [1] directly supports the procurement of (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride. This building block enables the synthesis of peptide or peptidomimetic ligands where a phenylalanine or phenylglycine residue can be replaced with the constrained cubane analogue. The resulting compounds are prioritized for screening against Plasmodium falciparum and other pathogens where the phenyl bioisostere strategy has proven effective. Subsequent optimization can then focus on mitigating the observed metabolic instability through additional structural modifications.

Optimizing Physicochemical Properties: Enhancing Aqueous Solubility and Reducing Nonspecific Binding

This compound is ideally suited for lead series afflicted by poor aqueous solubility and/or high nonspecific binding, which often lead to poor pharmacokinetics or off-target toxicity. Based on direct evidence that cubane-1,4-diyl motifs improve both solubility and reduce CHI(IAM)-measured NSB compared to phenyl groups [2], (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride can be incorporated into problematic leads. It serves as a strategic replacement for a phenylalanine or phenylglycine residue suspected of contributing to aggregation, membrane sequestration, or limited free fraction. The resulting analogue is then profiled in solubility, NSB, and plasma protein binding assays to validate the property improvement.

Probing Conformational and Electronic Effects on Target Binding

When standard aromatic residues (e.g., phenylalanine, phenylglycine) are involved in key binding interactions that are difficult to optimize due to π-π stacking or conformational flexibility, (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride offers a valuable chemical probe. Its rigid, non-planar, and electronically neutral cubane core provides a unique alternative binding mode [3]. By synthesizing and testing a cubylglycine-containing analogue, researchers can decouple the electronic (π) contribution from the shape contribution of the phenyl ring to binding affinity. This is particularly useful in target classes like GPCRs, kinases, or protein-protein interactions where aromatic interactions are common, enabling a deeper understanding of SAR and potentially unlocking novel IP space.

Synthesis of Constrained Peptidomimetics for Enhanced Proteolytic Stability

In peptide therapeutics, proteolytic instability is a major hurdle. Incorporating a rigid, non-natural amino acid like (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride into a peptide sequence can induce a conformational constraint that shields the peptide backbone from enzymatic degradation. While direct proteolytic stability data for this specific compound is not provided, its class-level properties as a rigid, caged amino acid [4] make it a compelling candidate for solid-phase peptide synthesis (SPPS). Procurement is justified for research aimed at generating peptide analogues with potentially improved half-lives, which can be empirically tested in plasma stability assays.

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